molecular formula C17H13ClF3N3OS B10951266 3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10951266
M. Wt: 399.8 g/mol
InChI Key: LTGJNYXFMKTUMZ-UHFFFAOYSA-N
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Description

3-AMINO-N~2~-(5-CHLORO-2-METHYLPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(5-CHLORO-2-METHYLPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The process also involves the use of primary amines and other reagents to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(5-CHLORO-2-METHYLPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached to the core structure.

Scientific Research Applications

3-AMINO-N~2~-(5-CHLORO-2-METHYLPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-(5-CHLORO-2-METHYLPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-AMINO-N~2~-(5-CHLORO-2-METHYLPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H13ClF3N3OS

Molecular Weight

399.8 g/mol

IUPAC Name

3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H13ClF3N3OS/c1-7-3-4-9(18)6-10(7)23-15(25)14-13(22)12-8(2)5-11(17(19,20)21)24-16(12)26-14/h3-6H,22H2,1-2H3,(H,23,25)

InChI Key

LTGJNYXFMKTUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C(F)(F)F)N

Origin of Product

United States

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